molecular formula C7H16N2 B2446695 ((2S,4R)-4-Methylpiperidin-2-yl)methanamine CAS No. 1969288-17-2

((2S,4R)-4-Methylpiperidin-2-yl)methanamine

Cat. No.: B2446695
CAS No.: 1969288-17-2
M. Wt: 128.219
InChI Key: RLOLMRDUFXPXRJ-RQJHMYQMSA-N
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Description

((2S,4R)-4-Methylpiperidin-2-yl)methanamine: is a chiral amine compound characterized by its piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using chiral reducing agents or catalysts. For example, the reduction of (2S,4R)-4-methylpiperidin-2-one with a suitable reducing agent can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor compounds are subjected to hydrogen gas in the presence of a chiral catalyst under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the piperidine ring or other functional groups attached to the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis .

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

    (2S,4R)-4-Methylpiperidine: A structurally similar compound with a different functional group.

    (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid: Another chiral compound with a piperidine ring structure.

    (2S,4R)-4-Fluoroproline: A fluorinated derivative with similar stereochemistry.

Uniqueness: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine is unique due to its specific stereochemistry and the presence of both a piperidine ring and an amine group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

[(2S,4R)-4-methylpiperidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-2-3-9-7(4-6)5-8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOLMRDUFXPXRJ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@@H](C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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